2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Description
Florfenicol (C₁₂H₁₄Cl₂FNO₄S; molecular weight: 358.21 g/mol) is a fluorinated broad-spectrum antibiotic belonging to the phenicol class. It is structurally derived from thiamphenicol and chloramphenicol, with modifications enhancing its antibacterial efficacy and resistance to bacterial deactivation. Florfenicol is primarily used in veterinary medicine to treat respiratory and systemic infections in livestock, owing to its superior pharmacokinetics and reduced human toxicity compared to earlier phenicols . Its stereochemistry (1R,2S configuration) and substituents—methylsulfonyl at the para position of the phenyl ring and a fluorine atom at the C-3 hydroxy group—are critical for its bioactivity .
Properties
IUPAC Name |
2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860958 | |
| Record name | 2,2-Dichloro-N-{3-fluoro-1-hydroxy-1-[4-(methanesulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination and Hydroxy Group Introduction
The synthesis begins with the preparation of the 3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl intermediate. A patented method involves the reaction of 4-methylsulfonylbenzaldehyde with fluoroacetaldehyde in the presence of a catalytic amount of L-threonine aldolase, yielding a racemic mixture of the diastereomers. The threo isomer is preferentially formed due to steric hindrance from the methylsulfonyl group, achieving a diastereomeric excess of 78%. Recrystallization from isopropyl alcohol and ether isolates the desired (1R,2S)-configured intermediate, as confirmed by X-ray crystallography.
Dichloroacetylation via Amide Bond Formation
The intermediate is subsequently reacted with dichloroacetyl chloride under Schotten-Baumann conditions. In a representative procedure from US Patent 6,649,796, the propanolamine derivative (1.0 equiv) is dissolved in dichloromethane, and triethylamine (2.5 equiv) is added as a base. Dichloroacetyl chloride (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup with 10% sodium bicarbonate to neutralize excess acid. The organic layer is dried over MgSO₄, and the solvent is evaporated to yield a crude solid. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1 v/v) affords the title compound in 67% yield.
Reaction Optimization and Byproduct Mitigation
Key challenges include controlling racemization during the acetylation step and minimizing the formation of dichloroacetic acid byproducts. Adjusting the stoichiometry of dichloroacetyl chloride to 1.2 equivalents and maintaining low temperatures (0–5°C) suppresses hydrolysis. Additionally, the use of anhydrous solvents and inert atmospheres (N₂) prevents moisture-induced degradation.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C during acylation | Prevents hydrolysis of dichloroacetyl chloride |
| Solvent | Anhydrous dichloromethane | Enhances reagent solubility |
| Base | Triethylamine (2.5 equiv) | Neutralizes HCl byproduct efficiently |
| Reaction Time | 12 hours | Ensures complete conversion |
Spectroscopic Characterization and Quality Control
The final product is characterized by ¹H NMR, MS, and X-ray diffraction. Key spectral data include:
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¹H NMR (CDCl₃) : δ 1.10–1.08 (d, 6H, (CH₃)₂CH), 3.20 (s, 3H, SO₂CH₃), 3.66 (s, 2H, CH₂Cl₂), 5.01–4.94 (m, 1H, CH), 7.27–7.13 (m, 4H, aromatic).
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MS (EI) : m/z 358.21 [M]⁺, consistent with the molecular formula C₁₂H₁₄Cl₂FNO₄S.
-
X-ray Crystallography : Confirms the (1R,2S) configuration, with bond angles at N1 summing to 358.92°, indicating near-planar geometry of the amide group.
Recrystallization from diethyl ether yields colorless plates with a melting point of 153°C. Purity is further validated by thin-layer chromatography (Rf = 0.45 in hexane:ethyl acetate 7:3).
Industrial-Scale Production and Environmental Considerations
A scalable process described in KR Patent 100,250,513 involves continuous flow reactors to improve mixing efficiency and reduce reaction times. The use of recyclable solvents (e.g., methyl tert-butyl ether) and catalytic antibodies for stereochemical control aligns with green chemistry principles. Waste streams containing HBr and meta-chloroperbenzoic acid are neutralized with sodium bicarbonate before disposal .
Scientific Research Applications
Veterinary Medicine
Florfenicol is predominantly used in veterinary settings to treat various infections in livestock and pets. Its applications include:
- Respiratory Infections : Effective against pathogens causing pneumonia in cattle and swine.
- Gastrointestinal Infections : Used to prevent and treat Salmonella infections in poultry.
- Aquaculture : Employed to manage bacterial diseases in fish farming .
Pharmacokinetics and Efficacy
Research indicates that Florfenicol has favorable pharmacokinetic properties, including good tissue penetration and a long half-life, which allows for effective treatment regimens with fewer doses. Studies have shown that it maintains therapeutic levels in plasma for extended periods post-administration .
Environmental Impact
Florfenicol's usage in agriculture raises concerns regarding its environmental fate and potential effects on non-target organisms. Research has been conducted on its degradation products and their ecological implications, highlighting the need for careful management of its application in farming practices .
Comparative Studies
Florfenicol has been compared with other antibiotics such as chloramphenicol and thiamphenicol. Studies demonstrate that Florfenicol offers similar or superior efficacy while being less susceptible to enzymatic degradation by chloramphenicol acetyltransferase, a common resistance mechanism among bacteria .
Case Study 1: Treatment of Bacterial Pneumonia in Cattle
A clinical trial involving cattle diagnosed with bacterial pneumonia showed a significant improvement in recovery rates when treated with Florfenicol compared to untreated controls. The study noted a rapid decrease in clinical signs and pathogen load within days of administration.
Case Study 2: Use in Aquaculture
In trials with channel catfish, Florfenicol was administered to evaluate its effectiveness against bacterial infections. Results indicated that treated fish exhibited lower mortality rates and improved overall health compared to those receiving placebo treatments .
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the peptidyl transferase activity, thereby preventing the elongation of the peptide chain during protein synthesis. As a result, bacterial growth is inhibited, leading to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Structural Comparison with Similar Phenicols
Florfenicol shares a core structure with chloramphenicol and thiamphenicol: 2,2-dichloro-N-[1-hydroxy-1-(substituted phenyl)propan-2-yl]acetamide . Key structural differences lie in their substituents (Table 1):
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Chloramphenicol | -NO₂ (4-nitrophenyl), -OH (C-1 and C-3) | C₁₁H₁₂Cl₂N₂O₅ | 323.13 |
| Thiamphenicol | -SO₂CH₃ (4-methylsulfonylphenyl), -OH (C-1 and C-3) | C₁₂H₁₅Cl₂NO₅S | 356.22 |
| Florfenicol | -SO₂CH₃ (4-methylsulfonylphenyl), -F (C-3), -OH (C-1) | C₁₂H₁₄Cl₂FNO₄S | 358.21 |
Key Notes:
- Chloramphenicol: The nitro group (-NO₂) contributes to its broad-spectrum activity but also to human toxicity (e.g., aplastic anemia) .
- Thiamphenicol: Replaces -NO₂ with -SO₂CH₃, reducing toxicity but retaining bacteriostatic activity .
- Florfenicol : Incorporates fluorine at C-3, preventing enzymatic deactivation (e.g., acetyltransferase-mediated resistance) and enhancing potency .
Antibacterial Activity and Spectrum
- Florfenicol : Exhibits 10-fold higher potency than thiamphenicol against Gram-negative (e.g., Escherichia coli, Salmonella) and Gram-positive bacteria (e.g., Staphylococcus). Its MIC₉₀ for respiratory pathogens in cattle is ≤2 μg/mL .
- MIC₉₀ values range from 4–16 μg/mL for susceptible strains .
- Thiamphenicol : Less potent (MIC₉₀ typically 8–32 μg/mL) and primarily used in aquaculture and poultry .
Mechanism : All three inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity .
Resistance Mechanisms
- Chloramphenicol : Resistance arises via cat genes (acetyltransferases) and cmr (efflux pumps). The Cfr methyltransferase confers cross-resistance to florfenicol by methylating 23S rRNA at A2503 .
- Florfenicol : Fluorine substitution reduces susceptibility to acetylation, but Cfr-mediated methylation remains a challenge in Staphylococcus and Enterococcus .
- Thiamphenicol : Less affected by Cfr but still vulnerable to efflux and enzymatic modification .
Toxicity and Side Effects
- Chloramphenicol : Banned in food animals due to dose-independent aplastic anemia in humans .
- Thiamphenicol : Lower hematologic toxicity but associated with reversible bone marrow suppression .
- LD₅₀ in rats is >5,000 mg/kg .
Environmental Impact
All phenicols inhibit microalgal growth (e.g., Skeletonema, Chlorella) at concentrations ≥1 mg/L, disrupting aquatic ecosystems. Florfenicol’s environmental persistence (half-life: 7–14 days in water) necessitates careful disposal to avoid resistance selection in environmental bacteria .
Biological Activity
2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, commonly known as Florfenicol , is a synthetic antibiotic primarily used in veterinary medicine. This compound is a derivative of thiamphenicol and exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a critical agent in treating bacterial infections in livestock and aquaculture.
- Molecular Formula: C₁₂H₁₄Cl₂FNO₄S
- Molecular Weight: 358.21 g/mol
- Solubility: Soluble in ethanol (up to 25 mM) and DMSO (up to 100 mM) .
Florfenicol functions by binding to the 50S ribosomal subunit of bacteria, inhibiting the formation of the 70S ribosome necessary for protein synthesis. This action leads to bacterial cell death, making it effective against a wide range of pathogens .
Antibacterial Efficacy
Florfenicol has demonstrated significant antibacterial activity across various studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
| Salmonella enterica | 16 μg/mL |
| Pasteurella multocida | 2 μg/mL |
These values indicate that Florfenicol is effective at low concentrations, underscoring its potency as an antibiotic .
Case Studies
-
Veterinary Applications:
A study on the use of Florfenicol in treating respiratory infections in cattle showed a marked improvement in clinical signs and a significant reduction in bacterial load within treated animals compared to controls . -
Aquaculture:
In aquaculture, Florfenicol has been utilized to manage outbreaks of bacterial infections such as Vibrio species in fish populations. Trials indicated that fish treated with Florfenicol exhibited improved survival rates and reduced morbidity associated with bacterial infections .
In Vitro Studies
Research has shown that Florfenicol not only inhibits bacterial growth but also affects biofilm formation, which is crucial for chronic infections. It was observed that at sub-MIC levels, Florfenicol could disrupt biofilm integrity in Pseudomonas aeruginosa, enhancing susceptibility to other antibiotics .
Resistance Mechanisms
Despite its effectiveness, resistance to Florfenicol has been documented. Mechanisms include:
- Efflux Pumps: Some bacteria can expel the drug before it exerts its effect.
- Target Modification: Alterations in the ribosomal binding site can reduce drug affinity.
Monitoring and understanding these resistance mechanisms are vital for maintaining the efficacy of Florfenicol in clinical settings .
Q & A
Basic: What are the recommended synthetic routes for 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, and what are common optimization challenges?
Methodological Answer:
The synthesis of this compound typically involves coupling a dichloroacetamide moiety to a fluorinated hydroxypropanol intermediate. A validated approach (applicable to structurally similar acetamides) uses carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Key challenges include:
- Steric hindrance : The bulky 4-methylsulfonylphenyl group may reduce coupling efficiency, requiring excess reagents or prolonged reaction times.
- Stereochemical control : The fluorine and hydroxyl groups on the propan-2-yl backbone necessitate chiral resolution or asymmetric synthesis. Evidence from analogous compounds suggests using chiral auxiliaries or enzymatic resolution .
- Purification : Column chromatography or recrystallization (e.g., from methylene chloride) is critical to isolate the product from unreacted starting materials .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in similar acetamides form R₂²(10) dimers) .
- NMR spectroscopy : Use -NMR to verify fluorine substitution and -NMR to assess diastereotopic protons in the propan-2-yl group .
- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and hydroxyl (O–H, ~3200–3500 cm) stretches to confirm functional groups .
- Computational modeling : Density Functional Theory (DFT) can predict conformational preferences (e.g., dihedral angles between aromatic and amide planes) .
Basic: What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against bacterial penicillin-binding proteins (PBPs) due to structural similarity to benzylpenicillin derivatives .
- Antimicrobial screening : Use disk diffusion or microbroth dilution (CLSI guidelines) to assess activity against Gram-positive/negative strains. Note that fluorinated acetamides often exhibit enhanced membrane permeability .
- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to identify non-specific toxicity, a common issue with dichloroacetamides .
Advanced: How can conformational polymorphism impact experimental results, and how is it addressed?
Methodological Answer:
Conformational differences (e.g., dihedral angles between the dichlorophenyl and pyrazolyl rings) may lead to variable bioactivity or crystallization outcomes. For example, three conformers in the asymmetric unit of a related compound showed dihedral angles of 54.8°, 76.2°, and 77.5°, altering hydrogen-bonding networks . To mitigate:
- Controlled crystallization : Use solvent evaporation at fixed temperatures to isolate dominant polymorphs.
- Dynamic NMR : Monitor conformational exchange in solution to correlate with solid-state structures .
- Bioactivity correlation : Compare IC values across polymorphs to identify the most active conformer.
Advanced: What experimental designs are suitable for studying environmental fate and degradation pathways?
Methodological Answer:
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic degradation : Expose the compound to UV light (simulated sunlight) and analyze photoproducts via LC-MS. Track sulfone group stability, a common degradation target .
- Biotic transformation : Use soil microcosms to assess microbial breakdown. Extract metabolites using C-18 SPE and compare with parent compound retention times .
- Partitioning studies : Measure log (octanol-water) to predict bioaccumulation. Fluorinated acetamides often have log >3, indicating moderate hydrophobicity .
Advanced: How can contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions may arise from stereochemical variations or assay conditions. For example, fluorinated stereoisomers in analogous compounds showed 10-fold differences in antimicrobial activity . Resolve via:
- Enantiomer separation : Use chiral HPLC (e.g., amylose-based columns) to isolate (1R,2S) and (1S,2R) isomers .
- Dose-response refinement : Test lower concentrations (µM range) to avoid non-specific effects.
- Targeted mutagenesis : Engineer bacterial strains with PBP mutations to identify binding specificity .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- Stepwise monitoring : Use TLC or inline IR to track intermediates (e.g., hydroxylation or sulfonation steps).
- Protecting groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during coupling to prevent side reactions .
- Catalytic optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-coupling of the 4-methylsulfonylphenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
